3-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)-N-phenethylpropanamide
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Overview
Description
Mechanism of Action
Target of Action
The primary targets of this compound are acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . These enzymes play a crucial role in the nervous system by breaking down the neurotransmitter acetylcholine, which is involved in transmitting signals in the brain and other areas of the body.
Mode of Action
The compound interacts with its targets (AChE and BuChE) by inhibiting their activity . This inhibition prevents the breakdown of acetylcholine, thereby increasing its availability in the synaptic cleft and enhancing cholinergic transmission. The compound exhibits excellent inhibition against BuChE and moderate inhibitory activity toward AChE .
Biochemical Pathways
The inhibition of AChE and BuChE affects the cholinergic pathway, which is involved in many functions including muscle movement, breathing, heart rate, learning, and memory. By inhibiting these enzymes, the compound increases the concentration of acetylcholine in the brain, which can help improve communication between nerve cells in the brain that are affected by Alzheimer’s disease .
Result of Action
The molecular and cellular effects of the compound’s action primarily involve an increase in acetylcholine levels in the brain due to the inhibition of AChE and BuChE. This can lead to improved cognitive function in conditions like Alzheimer’s disease, where there is a deficiency of acetylcholine .
Preparation Methods
The synthesis of 3-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)-N-phenethylpropanamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups attached to the triazinyl ring.
Scientific Research Applications
3-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)-N-phenethylpropanamide has been explored for its potential as a cholinesterase inhibitor, making it a candidate for the treatment of Alzheimer’s disease. Studies have shown that derivatives of this compound exhibit significant inhibitory activity against butyrylcholinesterase and moderate activity against acetylcholinesterase . Additionally, molecular modeling and dynamic studies have been conducted to understand its interaction with these enzymes .
Comparison with Similar Compounds
Similar compounds include other triazinyl derivatives that have been studied for their biological activities. For example, 4-oxobenzo[d][1,2,3]triazin-pyridinium-phenylacetamide hybrids have shown potential as cholinesterase inhibitors . Compared to these compounds, 3-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)-N-phenethylpropanamide exhibits unique structural features that may contribute to its distinct biological activity and therapeutic potential .
Properties
IUPAC Name |
3-(4-oxo-1,2,3-benzotriazin-3-yl)-N-(2-phenylethyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2/c23-17(19-12-10-14-6-2-1-3-7-14)11-13-22-18(24)15-8-4-5-9-16(15)20-21-22/h1-9H,10-13H2,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISZMNAWQOIYTDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CCN2C(=O)C3=CC=CC=C3N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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